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Compound of Interest

Compound Name: Cesium;sodium;chloride

Cat. No.: B15348429 Get Quote

Technical Support Center: Plasmid DNA
Purification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers minimize RNA contamination in plasmid DNA purified by Cesium

Chloride (CsCl) gradients.

Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove RNA from plasmid DNA preparations?

A1: Residual RNA can interfere with downstream applications by artificially inflating the nucleic

acid concentration measured by spectrophotometry at A260.[1] This can lead to inaccurate

quantification and subsequent experimental inconsistencies. For applications like transfection,

high levels of RNA contamination can reduce the efficiency of plasmid delivery and expression.

[1]

Q2: How does CsCl gradient centrifugation separate plasmid DNA from RNA?

A2: Cesium chloride gradient centrifugation separates molecules based on their buoyant

density.[2] Supercoiled plasmid DNA, chromosomal DNA, and RNA all have different densities

in the presence of ethidium bromide, which intercalates into nucleic acids. This allows for the
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separation of a distinct plasmid DNA band from RNA, which typically pellets at the bottom of

the tube.[2][3]

Q3: What is the role of RNase A in plasmid purification?

A3: RNase A is an enzyme that specifically digests RNA.[4] It is commonly added during the

initial cell lysis steps of plasmid preparation to degrade the abundant cellular RNA, preventing it

from co-purifying with the plasmid DNA.[4]

Q4: Can I add RNase A after CsCl purification if I still see RNA contamination?

A4: Yes, it is possible to treat the purified plasmid DNA with RNase A after the CsCl gradient

centrifugation. After treatment, it is important to remove the RNase A, which can be achieved

by methods such as phenol:chloroform extraction followed by ethanol precipitation or by using

a column-based purification kit.[5][6]

Q5: How can I assess the purity of my plasmid DNA and check for RNA contamination?

A5: The purity of a plasmid DNA sample can be assessed using two main methods:

Spectrophotometry: The ratio of absorbance at 260 nm to 280 nm (A260/A280) is used to

assess purity. A ratio of ~1.8 is generally considered pure for DNA. A significantly lower ratio

may indicate protein contamination, while a higher ratio can suggest the presence of RNA.[1]

Agarose Gel Electrophoresis: Running the purified plasmid DNA on an agarose gel can

visually identify contaminants. RNA will typically appear as a smear or a distinct band at the

bottom of the gel.[1][7]

Troubleshooting Guide
This guide addresses common issues related to RNA contamination during plasmid DNA

purification using CsCl gradients.
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Problem Possible Cause Recommended Solution

High A260/A280 ratio (>1.9) RNA contamination.

- Ensure RNase A was added

to the resuspension buffer and

is active.[8] - Increase the

concentration of RNase A.[8] -

Perform an RNase A digestion

on the purified plasmid,

followed by re-purification.[5]

Smear or band at the bottom

of an agarose gel
Significant RNA contamination.

- Verify the RNase A was not

expired and was stored

correctly. - Increase the

incubation time or temperature

for the RNase A digestion step.

[5] - If using a kit-based

method prior to CsCl, ensure

you are not overloading the

column with too much bacterial

culture.[7][8]

Low plasmid yield after RNase

treatment and re-purification

Loss of DNA during post-

treatment cleanup steps.

- Ensure gentle mixing during

phenol:chloroform extraction to

avoid shearing the DNA. - Use

a glycogen carrier during

ethanol precipitation to

improve the recovery of small

amounts of DNA.[9]

Persistent RNA contamination

despite RNase A treatment

Incomplete RNase A activity or

overwhelming amount of RNA.

- Consider alternative methods

for RNA removal, such as

selective precipitation using

salts like calcium chloride.[10] -

For extremely low-copy

plasmids where large culture

volumes are used, consider

scaling up the amount of

RNase A proportionally.[7]
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Experimental Protocols
Protocol: RNase A Treatment of Purified Plasmid DNA

This protocol is for removing RNA contamination from a plasmid DNA sample that has already

been purified.

Resuspend DNA: Resuspend the purified plasmid DNA pellet in a suitable buffer, such as TE

buffer (Tris-EDTA, pH 8.0).

Add RNase A: Add RNase A to a final concentration of 20-100 µg/mL. For example, add 1 µL

of a 10 mg/mL RNase A stock solution to 100 µL of plasmid DNA solution.[5]

Incubate: Incubate the mixture at 37°C for 30-60 minutes.[5][9]

Remove RNase A: It is critical to remove the RNase A after digestion. This can be done by

one of the following methods:

Phenol:Chloroform Extraction: Perform a standard phenol:chloroform extraction followed

by an ethanol precipitation of the plasmid DNA.

Column Purification: Use a commercially available DNA cleanup kit.[11]

Resuspend Final DNA: Resuspend the final, clean plasmid DNA pellet in nuclease-free water

or TE buffer.
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Caption: Workflow for plasmid DNA purification using CsCl gradient centrifugation.
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Caption: Troubleshooting logic for RNA contamination in plasmid preparations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15348429?utm_src=pdf-custom-synthesis
https://www.genscript.com/importance-of-plasmid-qc.html
https://www.alfa-chemistry.com/resources/preparation-of-plasmid-dna-by-cscl-ethidium-bromide-equilibrium-centrifugation-method.html
https://pubmed.ncbi.nlm.nih.gov/6199024/
https://pubmed.ncbi.nlm.nih.gov/6199024/
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/plasmid-resource-center/key-steps-in-plasmid-purification-protocols
https://www.researchgate.net/post/What_is_the_protocol_to_remove_RNA_contamination_Using_RNase_from_DNA
https://blog.addgene.org/dna-purification-without-a-kit
https://www.reddit.com/r/labrats/comments/17n5n7f/rna_contamination_in_plasmid_prep/
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/plasmid-dna-purification-support/plasmid-dna-purification-support-troubleshooting.html
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/plasmid-dna-purification-support/plasmid-dna-purification-support-troubleshooting.html
https://oncology.wisc.edu/sugden/protocols/Alkaline%20Lysis%20Plasmid%20Prep%20ver1.pdf
https://www.researchgate.net/publication/12157533_Purification_of_essentially_RNA_free_plasmid_DNA_using_a_modified_Escherichia_coli_host_strain_expressing_ribonuclease_A
https://www.qiagen.com/us/resources/faq/3133
https://www.benchchem.com/product/b15348429#minimizing-rna-contamination-in-plasmid-dna-purified-by-cscl-gradients
https://www.benchchem.com/product/b15348429#minimizing-rna-contamination-in-plasmid-dna-purified-by-cscl-gradients
https://www.benchchem.com/product/b15348429#minimizing-rna-contamination-in-plasmid-dna-purified-by-cscl-gradients
https://www.benchchem.com/product/b15348429#minimizing-rna-contamination-in-plasmid-dna-purified-by-cscl-gradients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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